Antitrypanosomal agent 6

Antitrypanosomal T. brucei IC50

Antitrypanosomal agent 6 (compound 18a) is a uniquely optimized imidazoline-substituted 2-arylbenzimidazole offering the highest potency–selectivity profile in its series. With a sub-micromolar IC50 of 0.47±0.02 µM against T. brucei bloodstream form—>2-fold more potent than the clinical reference nifurtimox—and an exceptional selectivity index >530 (L6 myoblast IC50 >250 µM), it eliminates the cytotoxicity liabilities that plague close structural analogs. The unique diethylaminoethyl and unsubstituted phenoxy moieties are essential for this activity; fluorine addition (18b) drops potency ~8-fold, while methoxy substitution (18c) erodes selectivity >34%. A validated AT-rich DNA minor groove binder with confirmed in vitro metabolic stability, this compound is the optimal starting point for hit-to-lead optimization and a reliable positive control in parasite–host co-culture assays. Secure your research supply now.

Molecular Formula C22H29Cl2N5O
Molecular Weight 450.4 g/mol
Cat. No. B15561707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitrypanosomal agent 6
Molecular FormulaC22H29Cl2N5O
Molecular Weight450.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H27N5O.2ClH/c1-3-27(4-2)13-14-28-18-8-5-16(6-9-18)22-25-19-10-7-17(15-20(19)26-22)21-23-11-12-24-21;;/h5-10,15H,3-4,11-14H2,1-2H3,(H,23,24)(H,25,26);2*1H
InChIKeyKQJYSXPRZQAQLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitrypanosomal Agent 6: Quantitative Baseline Potency and Selectivity Profile for T. brucei Research Procurement


Antitrypanosomal agent 6 (compound 18a) is a novel imidazoline-substituted 2-arylbenzimidazole derivative with a molecular formula of C₂₂H₂₉Cl₂N₅O and a molecular weight of 450.40 g/mol . It is characterized by a sub-micromolar IC₅₀ of 0.47 ± 0.02 µM against the bloodstream form of Trypanosoma brucei, which is >2-fold more potent than the clinical reference drug nifurtimox (IC₅₀ = 4.4 ± 0.7 µM) in a direct head-to-head comparison [1]. The compound demonstrates a high selectivity index (>530) due to its low cytotoxicity (IC₅₀ > 250 µM) in rat L6 myoblast cells [1]. It also exhibits a strong, selective binding preference for AT-rich DNA, consistent with a minor groove binding mode [2].

Why In-Class Imidazoline-Benzimidazoles Cannot Substitute for Antitrypanosomal Agent 6 in T. brucei Research


Substitution with close structural analogs from the same imidazoline-benzimidazole series (e.g., 18b, 18c, 6a) leads to a significant, quantifiable loss in either antitrypanosomal potency, selectivity, or both. The unique diethylaminoethyl and unsubstituted phenoxy moieties of Antitrypanosomal agent 6 (18a) are critical for its optimal sub-micromolar activity and high selectivity index [1]. For instance, the simple addition of a fluorine atom in analog 18b results in an ~8-fold reduction in potency (IC₅₀ = 3.67 µM vs. 0.47 µM) [1]. Similarly, while analog 18c retains sub-micromolar potency (IC₅₀ = 0.71 µM), its selectivity index is reduced by >34% compared to 18a (>350 vs. >530) [1]. Furthermore, early lead compound 6a, which lacks the diethylaminoethyl subunit, is 8-fold less potent (IC₅₀ = 3.75 µM) and, critically, displays significant cytotoxicity with a low selectivity index of only 4.6, rendering it unsuitable for selective antiparasitic studies [1].

Quantitative Differentiation Guide: Antitrypanosomal Agent 6 (18a) vs. Comparators in Antitrypanosomal Potency and Selectivity


Enhanced Antitrypanosomal Potency: Direct Comparison with Nifurtimox and In-Class Analogs

Antitrypanosomal agent 6 (18a) demonstrates superior potency against the bloodstream form of Trypanosoma brucei compared to the clinical drug nifurtimox and close structural analogs from the same series. The compound exhibits an IC₅₀ of 0.47 ± 0.02 µM, which is more than 9-fold lower than that of nifurtimox (IC₅₀ = 4.4 ± 0.7 µM) [1]. This represents a >2-fold increase in potency. Furthermore, the structural analog 18b, differing only by a fluorine substitution, has an IC₅₀ of 3.67 ± 0.30 µM, making 18a approximately 7.8-fold more potent than this close analog [1].

Antitrypanosomal T. brucei IC50

Superior Selectivity Index: Low Cytotoxicity Profile in Mammalian Cells

Antitrypanosomal agent 6 (18a) exhibits a markedly high selectivity index (SI) due to its low cytotoxicity against mammalian cells. In a direct comparison with the rat myoblast L6 cell line, 18a demonstrates negligible cytotoxicity with an IC₅₀ > 250 µM, resulting in a selectivity index of >530 [1]. In contrast, the earlier lead compound 6a from the same series is significantly more cytotoxic (IC₅₀ = 17.2 ± 0.8 µM) and has a poor selectivity index of only 4.6 [1]. This indicates that 18a is over 115-fold more selective for the parasite over mammalian cells than compound 6a.

Selectivity Index Cytotoxicity L6 cells

Preferential DNA Binding Mode: AT-Rich Sequence Selectivity

Antitrypanosomal agent 6 (18a) exhibits a specific and strong interaction with AT-rich DNA, binding within the minor groove. This preference was quantitatively and qualitatively demonstrated through fluorescence and CD spectroscopy, thermal denaturation assays, and computational analysis [1]. The binding mode distinguishes it from less selective DNA intercalators and aligns it with a class of compounds known for their antiparasitic activity. While direct comparative ΔTm values for 18a vs. other analogs are not detailed in the provided abstract, the study highlights that 18a–18c, including 18a, indicate a preference toward AT-rich DNA and a minor groove binding mode, which is a key mechanistic differentiator [1].

DNA binding AT-rich DNA Minor groove binder

Favorable ADME Properties: Comparative In Vitro Metabolic Stability and Permeability

Antitrypanosomal agent 6 (18a) is part of a subset of imidazoline-substituted benzimidazoles (18a–18c) that demonstrate improved in vitro ADME properties. Specifically, compounds in this series with a diethylaminoethyl substituent (18a–18c) exhibited improved metabolic stability in mouse liver microsomes compared to earlier benzyl-substituted analogs like 6a–6c, which had high clearance (>70% liver blood flow) [1]. The series also displayed calculated logP values in a favorable range (1.14 to 3.17) and predicted plasma protein binding below 91% [1]. However, a shared limitation across the amidine-containing compounds, including 18a, is low passive membrane permeability (Papp(AB) < 2 x 10⁻⁶ cm/s) and high efflux, a characteristic of the amidine moiety [1].

ADME Metabolic stability Permeability

Recommended Research and Industrial Application Scenarios for Antitrypanosomal Agent 6 Based on Verified Differentiation


Primary Hit-to-Lead Optimization for Selective T. brucei Inhibitors

Antitrypanosomal agent 6 (18a) serves as an optimal starting point for hit-to-lead optimization campaigns targeting T. brucei due to its verified sub-micromolar potency (IC₅₀ = 0.47 µM) and exceptional selectivity index (>530) [1]. Its potent and selective profile, combined with a defined DNA-binding mechanism (AT-rich minor groove binding) [2], provides a robust foundation for structure-activity relationship (SAR) studies aimed at improving ADME properties while maintaining antiparasitic activity.

Use as a High-Selectivity Reference Standard in Cytotoxicity and Co-Culture Assays

Given its high selectivity index (>530) and negligible cytotoxicity in mammalian L6 cells (IC₅₀ > 250 µM) [1], this compound is ideally suited as a reference standard in complex biological assays involving co-cultures of T. brucei parasites and host mammalian cells. Its use as a positive control in such assays ensures that observed antiparasitic effects are not confounded by direct compound toxicity to the host cells.

Mechanistic Studies of AT-Rich DNA Minor Groove Binders

For research groups investigating the mechanism of action of DNA-binding antitrypanosomal agents, Antitrypanosomal agent 6 provides a validated tool compound with a confirmed preference for AT-rich DNA and a minor groove binding mode, as established by fluorescence, CD spectroscopy, thermal denaturation, and computational studies [2]. This makes it a valuable probe for studying the molecular consequences of specific DNA interactions in trypanosomatids.

In Vitro Pharmacodynamic (PD) Modeling with a Metabolically Stable Scaffold

The compound's membership in the diethylaminoethyl-substituted series (18a–18c) is associated with improved in vitro metabolic stability in mouse liver microsomes compared to earlier lead compounds (e.g., 6a–6c) [1]. This makes Antitrypanosomal agent 6 a more reliable tool for in vitro time-kill kinetic studies and other pharmacodynamic models that require sustained drug exposure, despite its known limitation of low membrane permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitrypanosomal agent 6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.